N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
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Overview
Description
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the esterification of 4-butyl-2-oxo-2H-chromen-7-ol with 2-bromo-propanoic acid, followed by the reaction with beta-alanine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can be compared with other chromene derivatives such as:
N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine: Similar in structure but with leucine instead of beta-alanine, showing different biological activities.
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide: Another derivative with different substituents, leading to variations in chemical reactivity and applications.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-4-5-13-10-18(23)26-16-11-14(6-7-15(13)16)25-12(2)19(24)20-9-8-17(21)22/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
UMYSCSFQFDECSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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